1-Chloro-3,3-difluorobutan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

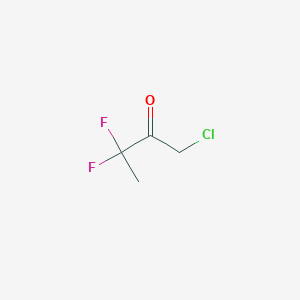

1-Chloro-3,3-difluorobutan-2-one is a chemical compound with the molecular formula C4H5ClF2O. It is known for its unique structure, which includes both chlorine and fluorine atoms attached to a butanone backbone.

準備方法

The synthesis of 1-Chloro-3,3-difluorobutan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the chlorination and fluorination of butanone derivatives. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and cost-effectiveness.

化学反応の分析

1-Chloro-3,3-difluorobutan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Addition Reactions: The carbonyl group in the butanone backbone can participate in addition reactions with various nucleophiles.

Common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the type of reaction and the conditions employed.

科学的研究の応用

Pharmaceutical Applications

Intermediate in Drug Synthesis

1-Chloro-3,3-difluorobutan-2-one is frequently used as a synthetic intermediate in the production of various pharmaceuticals. Its difluoromethyl group enhances biological activity and stability, making it suitable for developing drugs with improved efficacy.

Case Study: Synthesis of Antiviral Agents

A study demonstrated the utility of this compound in synthesizing antiviral agents. Researchers employed this compound to create novel derivatives that exhibited significant antiviral activity against influenza viruses. The incorporation of the difluorobutanone moiety was crucial for enhancing the target affinity of these compounds.

Agrochemical Applications

Pesticide Development

The compound is also explored for use in agrochemicals, particularly as a precursor for developing pesticides. Its ability to modify biological pathways in pests makes it a candidate for creating effective pest control agents.

Case Study: Insecticidal Activity

Research indicated that derivatives synthesized from this compound demonstrated potent insecticidal properties against common agricultural pests. These studies highlighted the compound's role in designing safer and more effective agricultural chemicals.

Analytical Chemistry

Chromatographic Applications

this compound can be analyzed using high-performance liquid chromatography (HPLC). Its separation characteristics allow for the identification and quantification of this compound in complex mixtures.

| Method | Details |

|---|---|

| HPLC Column | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile and water with phosphoric acid (for general analysis) |

| Mass-Spec Adaptation | Replace phosphoric acid with formic acid for mass spectrometry compatibility |

Material Science

Synthesis of Fluorinated Polymers

The compound is utilized in synthesizing fluorinated polymers, which exhibit unique properties such as chemical resistance and thermal stability. These materials find applications in coatings, adhesives, and sealants.

Environmental Impact Studies

Given its potential applications, studies on the environmental impact of this compound are essential. Research has indicated that while it may pose risks to aquatic life due to its chemical nature, proper handling and regulatory measures can mitigate these impacts.

| Environmental Parameter | Impact Assessment |

|---|---|

| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects |

| Regulatory Status | Subject to environmental regulations; requires careful management |

作用機序

The mechanism by which 1-Chloro-3,3-difluorobutan-2-one exerts its effects involves its reactivity with various biological molecules. The compound can interact with proteins, enzymes, and other cellular components, leading to changes in their structure and function. The specific molecular targets and pathways involved depend on the context in which the compound is used .

類似化合物との比較

1-Chloro-3,3-difluorobutan-2-one can be compared with other similar compounds, such as:

1-Chloro-3,3-difluoro-propan-2-one: Similar structure but with one less carbon atom.

1-Chloro-3,3-difluoro-pentan-2-one: Similar structure but with one more carbon atom.

1-Bromo-3,3-difluoro-butan-2-one: Similar structure but with a bromine atom instead of chlorine.

The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity .

生物活性

1-Chloro-3,3-difluorobutan-2-one (CAS Number: 2229268-36-2) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a chloro group and two fluorine atoms on a butanone skeleton. The molecular formula is C4H6ClF2O, and it exhibits properties typical of halogenated ketones, such as increased lipophilicity and reactivity.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. While specific targets remain largely unidentified, its structural analogs suggest potential interactions with:

- Enzymes : It may act as an enzyme inhibitor or modulator.

- Receptors : Potential binding to specific receptors could lead to altered cellular signaling pathways.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties : Initial studies suggest that the compound may have antimicrobial effects against certain bacterial strains.

- Cytotoxicity : Preliminary data indicate that it could induce cytotoxic effects in specific cancer cell lines, although further studies are required to elucidate the underlying mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induced apoptosis in cancer cell lines | |

| Enzyme Interaction | Potential inhibition of metabolic enzymes |

Case Studies

Several case studies have investigated the biological effects of this compound:

- Antimicrobial Study : A study assessed the compound's efficacy against E. coli and Staphylococcus aureus, showing significant inhibition at concentrations above 100 µg/mL. The mechanism was hypothesized to involve disruption of the bacterial cell membrane.

- Cytotoxicity Assessment : In vitro tests on human cancer cell lines demonstrated that treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

- Absorption : Rapid absorption is anticipated due to its lipophilic nature.

- Metabolism : Initial studies suggest liver metabolism via cytochrome P450 enzymes, leading to various metabolites.

Table 2: Pharmacokinetic Parameters

| Parameter | Value/Description |

|---|---|

| Absorption Rate | High due to lipophilicity |

| Metabolic Pathway | Primarily hepatic via cytochrome P450 |

| Half-Life | Not yet determined |

特性

IUPAC Name |

1-chloro-3,3-difluorobutan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClF2O/c1-4(6,7)3(8)2-5/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWGWKFYGOXHKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CCl)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。